1,1,3,3-Tetrachloropentane

Description

Contextualization within Organochlorine Chemistry

Organochlorine compounds are organic molecules containing at least one covalently bonded chlorine atom. google.com This class of compounds is extensive, ranging from simple chloroalkanes to complex structures like polychlorinated biphenyls (PCBs) and dioxins. oup.com Highly chlorinated alkanes, such as 1,1,3,3-tetrachloropentane, are alkanes where multiple hydrogen atoms have been substituted by chlorine atoms. onepetro.org The presence of numerous chlorine atoms on an alkane backbone significantly alters the compound's physical and chemical properties. Chlorination increases molecular weight and density compared to the parent hydrocarbon, and these compounds are typically denser than water. onepetro.org The flammability of hydrocarbons also decreases with a higher degree of chlorine substitution. onepetro.org From a chemical reactivity perspective, aliphatic organochlorides can act as alkylating agents, with the chlorine atoms serving as potential leaving groups in nucleophilic substitution reactions. onepetro.org

Historical Perspectives on the Study of Chlorinated Pentanes

The study of chlorinated alkanes dates back to the 19th century, with early investigations into the substitution of hydrogen with chlorine in hydrocarbons. tandfonline.com The French chemist Jean-Baptiste Dumas, as early as 1830, explored the reaction of chlorine with acetic acid in candle wax and noted the light-sensitive nature of this substitution. tandfonline.com The concept of these reactions proceeding via a chain mechanism was later proposed by Max Bodenstein in 1913. tandfonline.com

The industrial-scale production of chlorinated alkanes gained momentum with the advent of affordable chlorine through chloralkali electrolysis. tandfonline.com A significant development in the history of chlorinated pentanes was the commissioning of the first industrial photochlorination plant for the chlorination of pentane (B18724) by the Sharpless Solvents Corporation in 1929. tandfonline.com This process involves the use of light to initiate the chlorination reaction. tandfonline.com The free radical chlorination of pentane is generally unselective, leading to a mixture of monochlorinated and more highly chlorinated derivatives. ntnu.no

A key synthetic route to tetrachloroalkanes, including those with a pentane backbone, is the telomerization of ethylene (B1197577) with carbon tetrachloride. kyoto-u.ac.jp This process, which has been a subject of study for many decades, yields α,α,α,ω-tetrachloroalkanes. kyoto-u.ac.jp Early research in this area focused on understanding the phase equilibria and physical properties of the reaction mixtures under high pressure. kyoto-u.ac.jp

Structural Isomerism within Tetrachloropentanes and Its Academic Relevance

Structural isomerism is a key feature of tetrachloropentanes, with the general molecular formula C₅H₈Cl₄. The arrangement of the four chlorine atoms on the five-carbon chain leads to a variety of isomers, each with unique physical and chemical properties. The study of these isomers is of significant academic interest as it provides a platform to understand how the position of halogen atoms influences reactivity, stability, and spectroscopic characteristics.

For instance, the reactivity of tetrachloropentane (B12663358) isomers can vary significantly. Isomers with chlorine atoms on terminal carbons, such as 1,1,5,5-tetrachloropentane, exhibit different chemical behavior compared to those with internal chlorination, like 1,1,2,2-tetrachloropentane. The presence of geminal chlorine atoms (two chlorine atoms on the same carbon) or vicinal chlorine atoms (chlorine atoms on adjacent carbons) also impacts the molecule's properties and reactivity. The study of such isomers has been valuable in understanding reaction mechanisms, such as dehydrohalogenation, and in serving as model compounds for more complex polymers like polyvinyl chloride (PVC). evitachem.comtandfonline.com

Overview of Research Trajectories for Complex Halogenated Hydrocarbons

Research into complex halogenated hydrocarbons has evolved significantly over the years. Initial studies were often focused on the development of synthetic methodologies and understanding the fundamental reactivity of these compounds. tandfonline.com The unselective nature of early chlorination reactions prompted research into more controlled and selective methods. ntnu.no

In recent decades, a major research trajectory has been the environmental fate and analysis of polychlorinated alkanes (PCAs), also known as chlorinated paraffins. researchgate.netnih.gov These complex mixtures have seen widespread industrial use, and their persistence and potential for bioaccumulation have become a significant area of study. researchgate.net This has driven the development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry, to characterize these intricate mixtures in environmental samples. vu.nl

Another area of active research is the development of novel applications for halogenated hydrocarbons in synthesis. For example, the selective functionalization of complex molecules through late-stage halogenation is a topic of considerable interest. researchgate.net Furthermore, the unique properties of polyhalogenated compounds continue to make them subjects of theoretical and spectroscopic studies to understand conformational preferences and bonding. jlu.edu.cn The study of specific, well-defined molecules like this compound provides fundamental data that can be applied to the understanding of these broader and more complex systems.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on computed data from public chemical databases.

| Property | Value |

| Molecular Formula | C₅H₈Cl₄ |

| Molecular Weight | 209.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62619-22-1 |

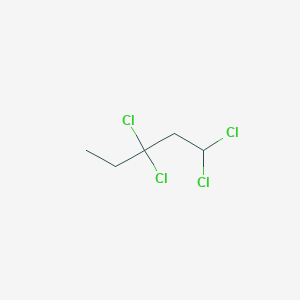

| Canonical SMILES | CCC(CC(Cl)Cl)(Cl)Cl |

| InChI Key | WQQPAHIJLHMJCV-UHFFFAOYSA-N |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Exact Mass | 207.938011 Da |

| Monoisotopic Mass | 207.938011 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

Data sourced from PubChem CID 23268907. nih.gov

Synthesis and Research Findings

A more direct conceptual approach is the controlled chlorination of pentane or its partially chlorinated derivatives. onepetro.org Radical chlorination, often initiated by UV light, is a known method for producing chlorinated alkanes. tandfonline.com However, this method is often unselective and can lead to a mixture of isomers. ntnu.no To achieve a specific isomer like this compound, a more targeted synthetic strategy would be necessary, potentially starting from a precursor molecule with functional groups that direct the chlorination to the desired positions.

Research on the reactivity of related compounds suggests that the multiple chlorine atoms in this compound influence its chemical behavior. For instance, it can undergo elimination reactions (dehydrohalogenation) to form alkenes and nucleophilic substitution reactions where chlorine atoms are replaced. evitachem.com

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data is typically found in specialized databases, the availability of certain spectroscopic information has been noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound is available and has been recorded on a Bruker HX-90 instrument. nih.gov The spectrum would provide information on the number of unique carbon environments in the molecule and their chemical shifts, which are influenced by the presence of the electronegative chlorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound would be characterized by a molecular ion peak (if stable enough to be observed) and a series of fragment ions. Aliphatic chlorinated compounds often exhibit rapid fragmentation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments, aiding in their identification.

Structure

3D Structure

Properties

CAS No. |

62619-22-1 |

|---|---|

Molecular Formula |

C5H8Cl4 |

Molecular Weight |

209.9 g/mol |

IUPAC Name |

1,1,3,3-tetrachloropentane |

InChI |

InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3 |

InChI Key |

WQQPAHIJLHMJCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1,3,3 Tetrachloropentane

Direct Halogenation Approaches for Chlorinated Pentane (B18724) Synthesis

The synthesis of 1,1,3,3-tetrachloropentane can theoretically be approached through the direct chlorination of pentane. evitachem.com This method, however, is characterized by challenges in selectivity, typically yielding a complex mixture of chlorinated isomers. The process involves the substitution of hydrogen atoms with chlorine atoms on the pentane backbone.

Free Radical Halogenation Mechanisms and Selectivity Control

Free-radical halogenation is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. The reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.orgepa.gov

Mechanism Steps:

Initiation: Cl₂ + UV light → 2 Cl•

Propagation:

A chlorine radical abstracts a hydrogen atom from a pentane molecule, forming hydrogen chloride (HCl) and a pentyl radical. CH₃CH₂CH₂CH₂CH₃ + Cl• → CH₃CH₂CH₂ĊHCH₃ + HCl (as one example)

The pentyl radical then reacts with another chlorine molecule to form a monochlorinated pentane and a new chlorine radical, which continues the chain. epo.org CH₃CH₂CH₂ĊHCH₃ + Cl₂ → CH₃CH₂CH₂CHClCH₃ + Cl•

Termination: The reaction ceases when two radicals combine.

2 Cl• → Cl₂

R• + Cl• → R-Cl

2 R• → R-R

A significant challenge in free-radical chlorination is the lack of selectivity. quora.com The chlorination of n-pentane can produce three different monochlorinated isomers (1-chloropentane, 2-chloropentane, and 3-chloropentane), and further reaction leads to a multitude of di-, tri-, and tetrachlorinated products. nih.gov

Selectivity is influenced by the stability of the radical intermediate formed during hydrogen abstraction. Tertiary hydrogens are more reactive than secondary hydrogens, which are in turn more reactive than primary hydrogens. epo.org This is due to the stabilizing effect of alkyl groups on the radical center.

To synthesize this compound, one might envision the chlorination of a specific dichloropentane (B13834815) precursor, such as 3,3-dichloropentane. doubtnut.com However, even this approach would face selectivity challenges, as the remaining hydrogen atoms on the pentane chain have different reactivities, potentially leading to a mixture of trichloro- and tetrachloropentane (B12663358) isomers. gauthmath.comCurrent time information in Bangalore, IN.

| Hydrogen Type | Relative Reactivity | Example in n-Pentane |

|---|---|---|

| Primary (1°) | 1 | Hydrogens on C1 and C5 |

| Secondary (2°) | 3.5 - 4 | Hydrogens on C2, C3, and C4 |

| Tertiary (3°) | 5 | Not present in n-pentane |

Photochemical and Catalytic Chlorination Techniques

Photochemical methods, utilizing UV light, are standard for initiating the free-radical chlorination of alkanes like pentane on both laboratory and industrial scales. acs.orgprepchem.com The energy from the light is essential to begin the chain reaction by generating the initial chlorine radicals. acs.org

To improve selectivity, various catalytic techniques have been explored. While not specifically documented for this compound synthesis, certain catalysts can influence the course of radical halogenations. Lewis acids, such as phosphorus pentachloride (PCl₅), can catalyze radical-type chlorination of alkanes, even in the dark and at room temperature. evitachem.com Other advanced catalytic systems, for instance those using hypervalent iodine, have been developed for highly regiospecific chlorination of alkanes, offering a potential, though unexplored, avenue for more controlled synthesis. google.com

Telomerization and Adduction Reactions Involving Carbon Tetrachloride Precursors

Telomerization is a radical polymerization process where a molecule XY (the telogen) reacts with multiple units of an unsaturated compound (the taxogen), such as an alkene, to form a low molecular weight polymer or "telomer." This process is a cornerstone for the synthesis of various polychloroalkanes.

Reaction of Ethylene (B1197577) with Carbon Tetrachloride to Form Tetrachloropentanes

The reaction between carbon tetrachloride (CCl₄, the telogen) and ethylene (C₂H₄, the taxogen) is a classic example of telomerization used to produce α,α,α,ω-tetrachloroalkanes with the general formula Cl(CH₂CH₂)ₙCCl₃. google.com

When n=1, the product is 1,1,1,3-tetrachloropropane. When n=2, the product is 1,1,1,5-tetrachloropentane (B1654572), an isomer of the target compound. epa.gov This reaction highlights a method for building a carbon chain while introducing a trichloromethyl group and a chlorine atom at the termini.

The reaction is initiated by a radical source, which abstracts a chlorine atom from CCl₄ to form the reactive trichloromethyl radical (•CCl₃). This radical then adds to an ethylene molecule, initiating the chain growth. The growing radical chain can then abstract a chlorine atom from another CCl₄ molecule to terminate the chain and regenerate a •CCl₃ radical. msu.edu

The distribution of telomers with different 'n' values is highly dependent on the molar ratio of the reactants. A high concentration of carbon tetrachloride relative to ethylene favors the formation of the 1:1 adduct (n=1). Conversely, a higher concentration of ethylene promotes the incorporation of more ethylene units, leading to telomers with higher 'n' values. msu.edu

| Molar Ratio (CCl₄ : C₂H₄) | Predominant Product (n value) | Product Name |

|---|---|---|

| High (e.g., > 4:1) | n=1 | 1,1,1,3-Tetrachloropropane |

| Low (e.g., < 1:1) | n=2, 3, and higher | 1,1,1,5-Tetrachloropentane, etc. |

Peroxide-Initiated Radical Additions to Alkenes

The radical addition of carbon tetrachloride to alkenes is frequently initiated by organic peroxides, such as benzoyl peroxide or di-tert-butyl peroxide. libretexts.org These initiators decompose upon heating to form radicals, which then start the chain reaction by abstracting a chlorine from CCl₄. libretexts.org

The mechanism proceeds as follows:

Initiation:

Peroxide → 2 R'• (Radical formation from peroxide)

R'• + CCl₄ → R'Cl + •CCl₃ (Formation of trichloromethyl radical)

Propagation:

•CCl₃ + RCH=CH₂ → RĊH-CH₂CCl₃ (Addition to alkene)

RĊH-CH₂CCl₃ + CCl₄ → RCHCl-CH₂CCl₃ + •CCl₃ (Chain transfer)

This process, known as the Kharasch addition, results in the addition of a chlorine atom and a trichloromethyl group across the double bond. msu.edu The regioselectivity of the addition of the •CCl₃ radical is such that it typically adds to the less substituted carbon of the double bond to form the more stable secondary or tertiary radical intermediate. libretexts.org For example, the addition to 1-pentene (B89616) would yield 1,1,1,3-tetrachloropentane, not the 1,1,3,3-isomer.

Control of Alkene Incorporation in Radical Difunctionalization

Controlling the number of alkene units incorporated is crucial in telomerization and is a key aspect of radical difunctionalization. The primary method for this control is managing the relative concentrations of the alkene (taxogen) and the chain transfer agent (telogen, e.g., CCl₄). msu.edu

If the growing radical chain (Cl(CH₂CH₂)ₙCCl₃•) reacts with another alkene molecule, the chain lengthens. If it reacts with a CCl₄ molecule, the chain is terminated (capped), and a new chain-carrying radical (•CCl₃) is formed. The ratio of the rate constants for these two competing steps, along with the reactant concentrations, dictates the average value of 'n' and the distribution of the resulting telomers. To favor the formation of a specific telomer, such as a tetrachloropentane (n=2), reaction conditions including temperature, pressure, and reactant feed rates must be carefully optimized. quora.com

Indirect Synthetic Routes via Precursor Derivatization

Indirect synthetic routes offer greater control over the final product's structure by starting with a precursor molecule that already contains some of the desired structural features. For the synthesis of this compound, this involves the use of unsaturated pentane derivatives which can be selectively chlorinated.

The chlorination of unsaturated pentane derivatives, such as pentadienes, is a viable method for introducing chlorine atoms at specific positions on the carbon chain. The reaction can proceed through either an ionic or a free-radical mechanism, with the pathway taken significantly influencing the product distribution. The choice of reaction conditions—including solvent, temperature, and the presence or absence of catalysts or initiators—is crucial in directing the reaction towards the desired intermediates.

The chlorination of conjugated dienes like 1,3-pentadiene (B166810) can result in both 1,2- and 1,4-addition products. For instance, the ionic chlorination of 1,3-pentadiene in a polar solvent would likely proceed through a delocalized allylic carbocation intermediate, leading to a mixture of dichloropentenes. Subsequent chlorination of these intermediates could then lead to various tetrachloropentanes. To synthesize this compound specifically, a precursor such as a dichloropentene with chlorine atoms at the appropriate positions would be required.

Research into the chlorination of various dienes has shown that the product ratios are highly dependent on the reaction conditions. While specific data for the direct synthesis of this compound precursors from pentadiene is not extensively documented in readily available literature, analogous reactions with other dienes provide insight into the expected outcomes. The table below illustrates the typical distribution of products from the ionic chlorination of a related conjugated diene, 1,3-butadiene, in a nonpolar solvent, which highlights the formation of both 1,2- and 1,4-addition products.

| Product | Addition Type | Yield (%) |

|---|---|---|

| 3,4-Dichloro-1-butene | 1,2-Addition | ~70% |

| 1,4-Dichloro-2-butene | 1,4-Addition | ~30% |

This table is illustrative and based on the general reactivity of conjugated dienes. The specific yields for pentadiene may vary.

Another sophisticated indirect route involves the dehydrochlorination of a more highly chlorinated pentane to create an unsaturated intermediate, which is then re-chlorinated. This method can be particularly useful for rearranging the positions of chlorine atoms or for introducing unsaturation at a specific location to guide the subsequent addition of chlorine.

This pathway could start with a pentachloropentane isomer. Through a controlled dehydrochlorination reaction, typically using a base or a catalyst, a molecule of hydrogen chloride is removed to form a tetrachloropentene. The position of the resulting double bond is critical. For the synthesis of this compound, an ideal intermediate would be a tetrachloropentene that, upon chlorination, would lead to the desired product. For example, the dehydrochlorination of a suitable pentachloropentane could yield an intermediate like 1,1,3-trichloro-2-pentene. Subsequent addition of HCl or further chlorination under specific conditions could then potentially yield this compound.

Catalytic dehydrochlorination is a known industrial process for producing chlorinated alkenes from polychlorinated alkanes. researchgate.net Iron-based catalysts, for instance, have been shown to be effective in the dehydrochlorination of chloroalkanes. researchgate.net While specific examples detailing the dehydrochlorination of a pentachloropentane to a direct precursor of this compound are scarce in published literature, the general principles of such reactions are well-established.

Optimization of Synthetic Pathways for Improved Yield and Selectivity

Optimizing the synthetic pathways for this compound is essential for maximizing the yield of the desired isomer while minimizing the formation of byproducts. This involves a systematic study of various reaction parameters.

For the chlorination of unsaturated pentane derivatives , key optimization parameters include:

Catalyst/Initiator: The choice between an ionic pathway (e.g., using a Lewis acid catalyst like FeCl₃) and a free-radical pathway (e.g., initiated by UV light or a radical initiator like AIBN) is fundamental. For selective addition, ionic conditions are often preferred as they can offer greater control over regioselectivity.

Solvent: The polarity of the solvent can influence the stability of charged intermediates in ionic chlorination, thereby affecting the product distribution. Nonpolar solvents may favor different addition patterns compared to polar solvents.

Temperature: Reaction temperature affects the reaction rate and can also influence selectivity. Higher temperatures can sometimes lead to less selective reactions and the formation of more byproducts.

Reactant Ratio: The molar ratio of the unsaturated pentane derivative to the chlorinating agent (e.g., Cl₂) must be carefully controlled to prevent over-chlorination and the formation of higher chlorinated species.

For the dehydrochlorination-chlorination pathway , optimization would focus on:

Dehydrochlorination Catalyst: The selection of an appropriate catalyst is crucial for achieving high conversion and selectivity in the dehydrochlorination step. Catalysts such as metal oxides and halides are commonly employed. researchgate.net

Reaction Conditions for Dehydrochlorination: Temperature and pressure are critical parameters that need to be optimized to favor the formation of the desired unsaturated intermediate while minimizing side reactions like polymerization or the formation of other isomers.

Purification of Intermediates: The isolation and purification of the unsaturated intermediate before the subsequent chlorination step can significantly improve the purity of the final product.

Conditions for Subsequent Chlorination: The final chlorination step must also be optimized to ensure the chlorine atoms are added at the desired positions to yield this compound.

The following table provides a hypothetical overview of parameters that would be investigated to optimize the yield and selectivity of this compound through an indirect synthetic route.

| Parameter | Variable | Objective |

|---|---|---|

| Chlorination of Pentadiene Derivative | Catalyst Type (e.g., Lewis Acid vs. Radical Initiator) | Control regioselectivity of chlorine addition. |

| Solvent Polarity | Influence product ratios (1,2- vs. 1,4-addition). | |

| Temperature | Maximize reaction rate while maintaining high selectivity. | |

| Dehydrochlorination of Polychlorinated Pentane | Catalyst (e.g., Metal Oxide, Base) | Achieve high conversion to the desired unsaturated intermediate. |

| Temperature and Pressure | Optimize for selective dehydrochlorination and prevent byproduct formation. |

Chemical Reactivity and Transformation Pathways of 1,1,3,3 Tetrachloropentane

Nucleophilic Substitution Reactions

Nucleophilic substitution in haloalkanes involves the replacement of a halogen atom by a nucleophile. For 1,1,3,3-tetrachloropentane, these reactions would occur at the electrophilic C1 and C3 positions. The reaction's progress is typically dictated by a competition between the unimolecular (SN1) and bimolecular (SN2) pathways.

Regioselectivity concerns the specific site of reaction when multiple possibilities exist wikipedia.orgstudy.com. In this compound, the two potential reaction centers are the carbon atoms bearing the gem-dichloro groups: C1 and C3. The molecule is structurally similar around these two points, suggesting that a mixture of substitution products at both C1 and C3 is likely unless there are significant steric or electronic differences introduced by the ethyl versus methyl group at either end of the reacting core.

The mechanism of substitution is influenced by the substrate structure and reaction conditions libretexts.org.

SN2 Mechanism: This pathway involves a backside attack by the nucleophile. The presence of two chlorine atoms and the alkyl groups on the reacting carbons (C1 and C3) creates considerable steric hindrance, which generally disfavors the SN2 mechanism.

SN1 Mechanism: This pathway proceeds through a carbocation intermediate. The stability of this intermediate is the determining factor. A carbocation formed at C1 or C3 would be a secondary carbocation. Its stability could be influenced by two competing electronic effects: destabilization from the strong electron-withdrawing inductive effect of the remaining chlorine atom and potential stabilization through resonance involving the lone pairs of the chlorine atom.

Given these factors, reactions with strong, unhindered nucleophiles might show some SN2 character, while conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles) would promote an SN1 pathway libretexts.org. Since this compound is achiral and substitution at C1 or C3 does not create a new stereocenter, stereoselectivity is not a primary consideration in its simple substitution reactions.

Table 1: Factors Influencing Substitution Mechanisms for this compound

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Outcome for this compound |

|---|---|---|---|

| Substrate Structure | Favored by stable (e.g., tertiary, resonance-stabilized) carbocations. | Favored by unhindered (e.g., primary) substrates. | Ambiguous; secondary carbons, but sterically hindered by gem-dichloro groups. SN1 may be favored over SN2 due to hindrance. |

| Nucleophile | Favored by weak nucleophiles (e.g., H2O, ROH). | Favored by strong nucleophiles (e.g., OH-, CN-). | Reaction path is highly dependent on the choice of nucleophile. |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) that stabilize the carbocation. | Favored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile heavily. | Solvent choice can be used to direct the reaction toward one pathway. |

| Leaving Group | Chloride (Cl-) is a good leaving group, capable of participating in both mechanisms. | Applicable to both pathways. |

The 1,1,3,3-geminal dichloro pattern significantly impacts reactivity. The accumulation of chlorine atoms on a single carbon atom increases its electrophilic character due to the inductive effect, making it a more attractive target for nucleophiles. However, this is counteracted by the substantial steric bulk of two chlorine atoms, which physically shields the carbon from attack, particularly for the SN2 mechanism libretexts.org.

Furthermore, the high degree of chlorination strengthens the C-H bonds on adjacent carbons, making them less acidic. This can influence the competition between substitution and elimination reactions, as the abstraction of a proton (a key step in elimination) becomes more difficult libretexts.org. Compared to a monochlorinated alkane, where SN2 reactions at secondary carbons are common, the gem-dichloro arrangement in this compound likely shifts the reactivity profile towards mechanisms that can bypass direct backside attack, such as SN1 or elimination pathways.

Elimination Reactions Leading to Unsaturated Halogenated Pentenes

Elimination reactions, specifically dehydrochlorination, are common pathways for haloalkanes and compete directly with nucleophilic substitution. These reactions involve the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.

Dehydrochlorination of this compound can be induced by a base, which abstracts a proton from a carbon adjacent to one bearing the chlorine atoms. The reaction can proceed via an E2 mechanism (favored by strong, bulky bases) or an E1 mechanism (which proceeds through the same carbocation intermediate as the SN1 reaction).

Several unsaturated products are possible depending on which hydrogen and chlorine atoms are removed:

Elimination involving C1 and C2: Removal of HCl across these carbons would yield 1,3,3-trichloropent-1-ene .

Elimination involving C3 and C2: Removal of HCl across these carbons would yield 1,1,3-trichloropent-2-ene .

Elimination involving C3 and C4: Removal of HCl across these carbons would yield 1,1,3-trichloropent-3-ene .

The product distribution is guided by regioselectivity rules. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product. However, the strong electron-withdrawing effects of the numerous chlorine atoms can alter the acidity of adjacent protons, potentially leading to deviations from this rule and the formation of Hofmann products (the least substituted alkene). The use of a sterically hindered base often favors the formation of the Hofmann product.

Thermal Elimination: Highly chlorinated alkanes can be degraded at high temperatures through pyrolysis, which involves free-radical mechanisms breaking C-C and C-Cl bonds to form smaller alkanes and alkenes ncert.nic.in. Numerical simulations on smaller chlorinated hydrocarbons show that temperatures between 960 K and 1280 K are required for 99.99% destruction nih.gov. More heavily chlorinated compounds generally require higher temperatures for complete breakdown nih.gov.

Catalytic Elimination: Catalytic oxidation is an effective method for destroying vapor-phase chlorinated hydrocarbons. Systems using metal oxide or other proprietary catalysts can achieve high destruction efficiencies at lower temperatures than thermal incineration google.com. For dehydrochlorination under milder conditions, phase-transfer catalysts have been shown to accelerate the elimination of HCl from chlorinated polymers, a principle that could be applied to smaller molecules like tetrachloropentane (B12663358) researchgate.net.

Table 2: General Conditions for Elimination of Chlorinated Hydrocarbons

| Method | Typical Conditions | Primary Mechanism | Potential Outcome |

|---|---|---|---|

| Base-Induced | Strong base (e.g., KOH, NaOEt) in alcohol solvent. | E2 (bimolecular) | Formation of specific trichloropentene isomers. |

| Thermal (Pyrolysis) | High temperatures ( > 900 K) in the absence of oxygen. | Free-radical chain reactions. | Decomposition into a mixture of smaller alkanes, alkenes, and HCl. ncert.nic.in |

| Catalytic Oxidation | Lower temperatures (e.g., 500-800 K) over a catalyst (e.g., metal oxide). | Catalyst-mediated surface reactions. | Complete destruction to CO2, H2O, and HCl. google.com |

Redox Chemistry of Chlorinated Alkanes

The redox chemistry of chlorinated alkanes is crucial in both synthetic and environmental contexts. While oxidation is possible, highly chlorinated compounds like this compound are already in a relatively high oxidation state and are more susceptible to reduction.

Reductive dechlorination is a key transformation pathway. This process involves the replacement of a chlorine atom with a hydrogen atom or the removal of two chlorine atoms.

Hydrogenolysis: In this reaction, a C-Cl bond is cleaved and replaced by a C-H bond. This effectively reduces the compound, proceeding stepwise to remove chlorine atoms. This can be achieved using various reducing agents, including metal hydrides or catalytic hydrogenation.

Reductive Elimination (Dichloroelimination): This pathway involves the removal of two chlorine atoms from adjacent carbons to form a double bond researchgate.net. This is a prominent pathway for vicinal dichlorides (chlorines on adjacent carbons). For geminal dichlorides like this compound, this pathway is less common but can occur with potent reducing agents like zero-valent iron, potentially forming carbenoid or radical intermediates.

Studies on the degradation of highly chlorinated compounds like carbon tetrachloride and tetrachloroethane confirm that they are susceptible to chemical reduction researchgate.netnih.gov. These processes often involve single-electron transfer from a reductant (like Fe(II) or zero-valent metals) to the chlorinated alkane, leading to the formation of a radical anion that then expels a chloride ion. This initiates a cascade of reactions that can lead to partial or complete dechlorination.

Table 3: Potential Redox Pathways for this compound

| Redox Process | Description | Example Reagents | Potential Product Type |

|---|---|---|---|

| Oxidation | Conversion of C-Cl or C-H bonds to C-O bonds. Generally difficult for highly chlorinated alkanes. | Strong oxidants (e.g., advanced oxidation processes). | Chlorinated carbonyls, carboxylic acids, or complete mineralization (CO2). |

| Reduction (Hydrogenolysis) | Replacement of a C-Cl bond with a C-H bond. | Catalytic hydrogenation (H2/Pd), metal hydrides, zero-valent iron (ZVI). | Tri-, di-, and monochloropentanes. |

| Reduction (Elimination) | Removal of two chlorine atoms to form an alkene. | Zero-valent iron, other reducing metals. | Dichloropentadienes (if two gem-dichloro groups react). |

Abiotic Reduction Processes in Heterogeneous Systems

While no specific studies on the abiotic reduction of this compound were identified, the behavior of other polychlorinated alkanes suggests potential pathways. Abiotic degradation of chlorinated hydrocarbons can occur in the presence of certain reactive minerals. These processes are significant for the environmental fate of such compounds.

Reductive dechlorination is a key abiotic process for polychlorinated alkanes. This can be facilitated by zero-valent metals (e.g., iron) or sulfide minerals. The general mechanism involves the transfer of electrons from the reducing agent to the chlorinated alkane, leading to the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond, a process known as hydrogenolysis. The reaction of a related compound, 1,1,1,5-tetrachloropentane (B1654572), has been shown to undergo dehydrochlorination, a process that could also be relevant for this compound under suitable conditions.

Oxidation Reactions and Their Mechanistic Implications

Specific information on the oxidation of this compound is not available. In general, the oxidation of chlorinated hydrocarbons often requires strong oxidizing agents or catalytic conditions and can proceed through radical mechanisms. Complete oxidation would be expected to yield carbon dioxide, water, and hydrogen chloride.

Derivatization Chemistry of this compound

Derivatization reactions of this compound would likely involve the substitution or elimination of its chlorine atoms.

Formation of Novel Chlorinated Organic Compounds

The synthesis of novel chlorinated organic compounds from this compound as a starting material is not documented in available literature. One of the known synthesis methods for this compound itself is the free radical addition of carbon tetrachloride with alkenes like 1-butene.

Synthetic Utility in Multi-step Organic Transformations

The utility of this compound in multi-step organic transformations is not well-documented. As a polyhalogenated alkane, it has the potential to serve as a building block in organic synthesis. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups. For instance, the isomer 1,1,1,5-tetrachloropentane has been used as a precursor in the synthesis of more complex molecules. Elimination reactions could also be employed to generate unsaturated intermediates for further transformations.

Despite a comprehensive search for spectroscopic data on this compound, no publicly available experimental data for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), or Electron Ionization Mass Spectrometry (EI-MS) could be located in scientific literature or chemical databases. While the existence of a ¹³C NMR spectrum is noted in a commercial database, access to this data is restricted. nih.gov

The molecular formula of this compound is C₅H₈Cl₄, and it has a molecular weight of approximately 209.93 g/mol . nih.govcnreagent.comchemdict.com Its structure consists of a five-carbon pentane (B18724) chain with two chlorine atoms attached to the first carbon (C1) and two chlorine atoms attached to the third carbon (C3).

Due to the absence of the requisite spectroscopic data, a detailed analysis and elucidation of its structure as outlined in the requested article sections cannot be provided at this time. The generation of thoroughly informative and scientifically accurate content for each specified subsection is contingent on the availability of primary experimental data.

Spectroscopic Characterization and Advanced Structural Elucidation of 1,1,3,3 Tetrachloropentane

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of 1,1,3,3-tetrachloropentane, GC facilitates its separation from complex mixtures, while MS provides detailed structural information based on its mass-to-charge ratio (m/z) and fragmentation patterns.

Upon introduction into the mass spectrometer, this compound undergoes ionization, typically through electron ionization (EI). This process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]+•) and various fragment ions. The fragmentation of the molecular ion is a highly informative process, as the resulting fragments are characteristic of the molecule's structure.

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. However, due to the presence of four chlorine atoms, this peak will appear as a cluster of isotopic peaks. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment, which is a key signature in the identification of chlorinated compounds.

The fragmentation of this compound would likely proceed through the cleavage of C-C and C-Cl bonds. The stability of the resulting carbocations and radicals governs the relative abundance of the fragment ions. Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom (M-Cl)+ and the cleavage of the carbon chain.

Expected Fragmentation Pattern for this compound:

| m/z (mass/charge) | Possible Fragment Ion | Notes |

| 208, 210, 212, 214, 216 | [C5H8Cl4]+• | Molecular ion cluster, relative intensities determined by chlorine isotope distribution. |

| 173, 175, 177, 179 | [C5H8Cl3]+ | Loss of a chlorine radical. |

| 145, 147, 149 | [C4H6Cl2]+• | Cleavage of a C-C bond with loss of CHCl2. |

| 111, 113 | [C3H4Cl]+ | Further fragmentation. |

| 83, 85 | [CHCl2]+ | Fragment containing the dichloromethyl group. |

| 49, 51 | [CH2Cl]+ | Fragment containing the chloromethyl group. |

This table is illustrative and based on general fragmentation principles of chlorinated alkanes. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups and molecular structure of a compound. These techniques are based on the interaction of electromagnetic radiation with the vibrational energy levels of molecules.

The vibrational spectra of this compound are expected to be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds, most notably the carbon-chlorine (C-Cl) bonds. The C-Cl stretching vibrations in chlorinated hydrocarbons typically appear in the fingerprint region of the IR spectrum, generally between 550 and 850 cm-1. The exact position of these bands is sensitive to the local molecular environment, including the substitution pattern and the conformation of the molecule.

In this compound, the presence of two -CCl2- groups and a -CH2- group between them leads to a complex vibrational spectrum. The symmetric and asymmetric stretching vibrations of the C-Cl bonds are expected to be observable. Due to the presence of multiple chlorine atoms, these vibrations can couple, leading to a series of absorption bands rather than a single distinct peak.

The conformational flexibility of the pentane (B18724) backbone in this compound will have a significant impact on its vibrational spectra. Different rotational isomers (conformers) will exhibit slightly different vibrational frequencies, particularly for the C-Cl stretching and skeletal bending modes. For instance, studies on analogous molecules like 2,3,4-trichloropentanes have shown that the C-Cl stretching frequencies are sensitive to the torsional angles of the carbon backbone.

In the case of this compound, different staggered conformations would lead to distinct spatial arrangements of the chlorine atoms. These conformational differences would alter the vibrational coupling between the C-Cl bonds and with other parts of the molecule, resulting in shifts in the observed IR and Raman bands. By comparing experimental spectra with theoretically calculated vibrational frequencies for different conformers, it is possible to gain insight into the predominant conformation(s) of the molecule in a given state (gas, liquid, or solution).

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy |

| C-H stretching | 2850-3000 | IR, Raman |

| CH2 scissoring | 1450-1470 | IR, Raman |

| C-C stretching | 800-1200 | IR, Raman |

| C-Cl stretching | 550-850 | IR, Raman |

| Skeletal bending | < 500 | IR, Raman |

This table provides general ranges for the expected vibrational modes. Specific frequencies are dependent on the molecular conformation and experimental conditions.

X-ray Crystallography (if applicable to solid forms or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

This compound is expected to be a liquid at room temperature, and as such, single-crystal X-ray diffraction is not directly applicable. However, it may be possible to determine the crystal structure of a suitable derivative of this compound that is a crystalline solid at an accessible temperature. The synthesis of such a derivative would be a prerequisite for this type of analysis. To date, there are no published reports on the crystal structure of this compound or its simple derivatives.

Should a suitable crystalline derivative of this compound be synthesized and its crystal structure determined, the resulting data would provide invaluable information. The precise bond lengths, bond angles, and torsional angles of the molecule in the solid state would be revealed, offering a detailed picture of its preferred conformation. Furthermore, the packing of the molecules in the crystal lattice would elucidate the nature and geometry of any intermolecular interactions, such as van der Waals forces or halogen bonding, that are present in the solid state. This information would be highly complementary to the conformational information inferred from vibrational spectroscopy.

Theoretical and Computational Chemistry Studies of 1,1,3,3 Tetrachloropentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given atomic arrangement.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 1,1,3,3-tetrachloropentane, DFT studies would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would also elucidate its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. Despite the power of this technique, specific DFT studies focused on this compound are not available in the reviewed literature.

Ab Initio Methods for Energetic and Geometric Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These highly accurate methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide precise energetic and geometric properties for this compound. This would include its heat of formation, ionization potential, and electron affinity. While these methods are computationally intensive, they offer a high level of theoretical accuracy. A thorough search of scientific databases did not uncover any specific ab initio studies performed on this compound.

Conformational Analysis and Stability Prediction

Due to the presence of single bonds, this compound can exist in various spatial arrangements known as conformers. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This is critical for understanding its behavior in different environments. Such studies, often carried out using both DFT and ab initio methods, would predict the relative stability of different conformers and their population distribution at a given temperature. Regrettably, no dedicated conformational analysis studies for this compound have been published.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties.

Investigation of Intramolecular Dynamics and Conformational Mobility

MD simulations of this compound would allow for the investigation of its intramolecular motions, such as bond vibrations, angle bending, and torsional rotations. This would provide a detailed picture of its conformational mobility and the timescales of transitions between different conformers. By simulating the molecule over time, researchers could understand how its shape fluctuates and how these dynamics influence its physical and chemical properties. At present, there are no published MD simulation studies focusing on the intramolecular dynamics of this compound.

Reactive Molecular Dynamics for Chemical Transformations

Reactive molecular dynamics (RMD) is a specialized type of MD simulation that can model chemical reactions by allowing for the formation and breaking of chemical bonds. RMD simulations could be used to study the potential chemical transformations of this compound, such as its decomposition pathways or its reactions with other chemical species. This would provide valuable information on its reactivity and potential degradation mechanisms. The scientific literature, however, lacks any reported reactive molecular dynamics studies involving this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound, these models are instrumental in predicting its chemical reactivity and understanding the underlying molecular features that govern its behavior.

Development of Prediction Models for Chemical Reactivity

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, predictive models for the broader class of chlorinated alkanes offer significant insights into its potential reactivity. These models often focus on predicting reaction rates, such as those for dehydrochlorination or reactions with atmospheric radicals, which are key transformation pathways for this class of compounds.

The general form of a QSAR model for reactivity can be expressed as:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where "Reactivity" can be a measure such as the logarithm of the reaction rate constant (log k), and the descriptors are quantifiable molecular properties. For a training set of chlorinated alkanes with known reactivity data, multilinear regression or more advanced machine learning algorithms can be employed to derive a predictive equation.

For instance, a hypothetical QSAR model for the dehydrochlorination rate of a series of polychlorinated alkanes, including this compound, might take the following form:

log kdehydrochlorination = c0 + c1(DescriptorA) + c2(DescriptorB) + ...

Where cn are the regression coefficients determined from the statistical analysis of the training set.

Table 1: Hypothetical QSAR Model for Dehydrochlorination Reactivity of a Series of Polychlorinated Alkanes

| Compound | log k (experimental) | Descriptor A (e.g., Σσ*) | Descriptor B (e.g., ELUMO) | log k (predicted) |

| 1,1-Dichloropropane | -5.2 | 0.75 | -1.5 eV | -5.1 |

| 1,1,1-Trichloropropane | -4.5 | 1.10 | -1.8 eV | -4.6 |

| This compound | -3.8 | 1.45 | -2.1 eV | -3.9 |

| 1,1,1,3-Tetrachloropropane | -3.2 | 1.80 | -2.4 eV | -3.1 |

This table is illustrative and based on expected trends for polychlorinated alkanes.

Descriptors Influencing Chemical Behavior

The chemical behavior of this compound is influenced by a variety of molecular descriptors that can be calculated using computational chemistry methods. These descriptors fall into several categories, including electronic, steric, and topological.

Electronic Descriptors: These quantify the electronic characteristics of the molecule and are often paramount in determining reactivity.

Energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value for this compound would suggest a higher susceptibility to nucleophilic attack, a key reaction pathway for halogenated alkanes.

Partial Atomic Charges: The distribution of electron density, particularly the positive charges on the carbon atoms bonded to chlorine, indicates the likely sites for nucleophilic attack.

Polarizability: This descriptor relates to the ease with which the electron cloud of the molecule can be distorted, which can influence its interaction with polar reagents.

Steric Descriptors: These describe the three-dimensional arrangement of atoms in the molecule.

Molecular Volume and Surface Area: These can influence the accessibility of reactive sites to attacking reagents.

Steric Hindrance Parameters: Specific to the reactive centers, these parameters can quantify the degree of crowding around a particular atom, which can affect reaction rates.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Connectivity Indices: These indices encode information about the degree of branching and connectivity within the carbon skeleton.

Number of Chlorine Substituents: A simple yet often powerful descriptor, as the degree of chlorination significantly impacts the electronic properties and bond strengths within the molecule.

Table 2: Key Molecular Descriptors for this compound and Their Influence on Reactivity

| Descriptor Category | Specific Descriptor | Influence on Chemical Behavior of this compound |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | A lower value indicates greater susceptibility to nucleophilic attack. |

| Partial Atomic Charges | Positive charges on carbons bonded to chlorine are primary sites for nucleophilic attack. | |

| Polarizability | Higher polarizability can enhance interactions with polar reagents and solvents. | |

| Steric | Steric Hindrance at C1 and C3 | The presence of two chlorine atoms on these carbons can hinder the approach of bulky nucleophiles. |

| Topological | Number of Chlorine Atoms | The four chlorine atoms significantly increase the electrophilicity of the carbon backbone. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which the intricate details of chemical reaction mechanisms involving this compound can be explored at the molecular level. Techniques such as Density Functional Theory (DFT) are particularly valuable for mapping out the potential energy surface of a reaction, identifying transition states, and calculating the energetics of bond-breaking and bond-forming events.

Transition State Analysis of Key Chemical Processes

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The analysis of the geometry and energy of the transition state is crucial for understanding the feasibility and kinetics of a chemical reaction. For this compound, a key reaction is dehydrochlorination, an elimination reaction that leads to the formation of an alkene.

Computational studies on analogous polychlorinated alkanes suggest that the dehydrochlorination of this compound likely proceeds through an E2 (bimolecular elimination) mechanism in the presence of a strong base. In this concerted process, the base abstracts a proton from a carbon adjacent to a carbon bearing a chlorine atom, while simultaneously, the carbon-chlorine bond breaks and a double bond is formed.

DFT calculations can be used to locate the transition state for this process. The transition state geometry would be characterized by:

An elongated C-H bond at the carbon from which the proton is being abstracted.

A partially formed bond between the abstracting base and the hydrogen atom.

An elongated C-Cl bond.

A partially formed π-bond between the two carbon atoms involved in the elimination.

The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Table 3: Calculated Transition State Properties for the Dehydrochlorination of this compound (Illustrative DFT Data)

| Parameter | Value |

| Activation Energy (Ea) | 20 - 30 kcal/mol |

| C-H bond length (Å) | ~1.5 (elongated from ~1.1 Å) |

| C-Cl bond length (Å) | ~2.2 (elongated from ~1.8 Å) |

| Imaginary Frequency (cm-1) | -300 to -500 |

These values are representative and would be determined through specific DFT calculations.

Energetics of Bond Breaking and Formation

The thermodynamics of a reaction are governed by the energies of the bonds being broken and formed. Computational chemistry allows for the accurate calculation of bond dissociation energies (BDEs), which is the energy required to homolytically cleave a bond.

For this compound, the key bonds of interest are the C-H and C-Cl bonds. The presence of multiple electron-withdrawing chlorine atoms significantly influences these bond strengths. The C-H bonds on the carbons adjacent to the dichlorinated carbons are expected to be weakened due to the inductive effect of the chlorine atoms, making them more susceptible to abstraction by radicals or bases.

Conversely, the C-Cl bonds are also affected by the electronic environment. The geminal chlorine atoms (two chlorine atoms on the same carbon) can influence each other's bond strength.

DFT calculations can provide reliable estimates of these BDEs. For example, the C-H bond dissociation energy at the C2 position is expected to be lower than that of a typical secondary C-H bond in an alkane due to the electron-withdrawing effect of the chlorine atoms at the C1 and C3 positions.

Table 4: Calculated Bond Dissociation Energies (BDEs) for this compound (Illustrative DFT Data)

| Bond | Position | Calculated BDE (kcal/mol) |

| C-H | C2 | 92 - 96 |

| C-H | C4 | 95 - 99 |

| C-Cl | C1 | 78 - 82 |

| C-Cl | C3 | 79 - 83 |

These values are estimates based on trends in halogenated alkanes and would require specific computational studies for precise determination.

Applications of 1,1,3,3 Tetrachloropentane in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

There is no direct evidence in the reviewed literature to support the role of 1,1,3,3-tetrachloropentane as a precursor in the synthesis of the specified complex organic molecules.

Role in the Synthesis of Amino Acids (e.g., Lysine (B10760008), Glutamic Acid)

A thorough search of chemical literature did not yield any specific examples or proposed synthetic routes where this compound is utilized as a starting material or intermediate in the synthesis of amino acids such as lysine or glutamic acid. The synthesis of amino acids typically involves well-established methodologies like the Strecker synthesis, Gabriel synthesis, or various asymmetric synthesis routes starting from different precursors.

Intermediate in the Formation of Cyclic and Bicyclic Compounds

Information on the use of this compound as an intermediate in the formation of cyclic and bicyclic compounds is not available in the current body of scientific literature. The construction of such ring systems often involves intramolecular reactions, such as cyclization of functionalized linear chains. While polychlorinated alkanes can theoretically undergo such reactions, specific studies detailing this application for this compound are absent.

Reagent for Introducing Chlorinated Functionalities

As a polychlorinated alkane, this compound possesses multiple chlorine atoms which can, in principle, be transferred to other molecules under specific reaction conditions. The reactivity of the chlorine atoms would depend on their position on the carbon skeleton. The geminal dichloro groups at positions 1 and 3 suggest potential for reactions such as dehydrochlorination to form unsaturated compounds or substitution reactions. However, specific research demonstrating its utility as a reagent for introducing chlorinated functionalities to other substrates could not be identified.

Development of Novel Synthetic Pathways Utilizing Multi-chlorinated Alkanes

The development of novel synthetic pathways is an ongoing area of chemical research. Multi-chlorinated alkanes are of interest due to their potential to be transformed into a variety of functionalized molecules. Research in this area often focuses on selective activation of C-Cl bonds, dehalogenation reactions, and using the chlorinated scaffold to build molecular complexity. While these general principles exist, there are no specific, novel synthetic pathways reported in the literature that explicitly utilize this compound.

Industrial Synthesis Research Applications as a Chemical Intermediate

There is no significant information in patent databases or industrial chemistry literature to suggest that this compound is a key chemical intermediate in any established large-scale industrial synthesis. While related compounds, such as other chlorinated propanes and butanes, serve as intermediates in the production of polymers, agrochemicals, and pharmaceuticals, the same has not been documented for this compound.

Environmental Fate and Degradation Mechanisms of Chlorinated Pentanes

Abiotic Degradation Pathways

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For chlorinated alkanes like 1,1,3,3-tetrachloropentane, these pathways include hydrolysis, redox reactions, and photochemical degradation.

Hydrolysis is a chemical transformation in which a molecule is cleaved into two parts by reacting with water. For chlorinated alkanes, this typically involves the substitution of a chlorine atom with a hydroxyl group (OH). The rate of hydrolysis is influenced by factors such as temperature, pH, and the compound's molecular structure. epa.gov

Generally, neutral hydrolysis for chlorinated alkanes depends on the carbon-chlorine bond strength and the degree of steric hindrance at the reaction site. epa.gov In basic solutions, the reactivity often increases in line with the expected acidity of the most reactive hydrogen atom in the molecule. epa.gov While specific data for this compound is limited, studies on other chlorinated alkanes show a wide range of hydrolysis rates. For instance, environmental hydrolysis half-lives at 25°C and pH 7 can range from 36 hours for 2,2-dichloropropane (B165471) to 1850 years for chloroform. epa.gov Compounds such as carbon tetrachloride and 1,1,1-trichloroethane (B11378) undergo only a neutral hydrolysis process. epa.gov The hydrolysis of chlorine derivatives of paraffin (B1166041) series hydrocarbons like pentane (B18724) can be facilitated in alkaline solutions to produce alcohols. google.com

Table 1: Environmental Hydrolysis Half-Lives of Selected Chlorinated Alkanes (at 25°C, pH 7) This table is based on data for compounds other than this compound to provide context on the range of potential hydrolysis rates.

Redox (reduction-oxidation) processes are significant in the abiotic degradation of chlorinated hydrocarbons, particularly in anaerobic environments. Reductive dehalogenation is a key reaction where a chlorine atom is removed and replaced by a hydrogen atom, or two adjacent chlorine atoms are removed to form a double or triple bond (elimination). core.ac.ukprovectusenvironmental.com

These reactions are often mediated by naturally occurring or engineered reductants.

Zero-Valent Metals: Zero-valent iron (Fe⁰) is widely studied and used for the remediation of chlorinated solvents. core.ac.uk It can degrade chlorinated alkanes and alkenes through reductive dechlorination. core.ac.uk For alkanes, degradation rates tend to increase with the number of halogen atoms. acs.org

Iron-Containing Minerals: Reduced iron minerals, such as iron sulfides (e.g., mackinawite, pyrite) and magnetite, can also facilitate the abiotic reduction of chlorinated solvents. provectusenvironmental.commicrobe.com The presence of these minerals in subsurface environments can contribute significantly to the natural attenuation of these contaminants. provectusenvironmental.com

Two primary pathways for reductive dehalogenation are:

Hydrogenolysis: The replacement of a halogen atom with a hydrogen atom. This is a principal degradation pathway for highly chlorinated compounds. core.ac.uk

Elimination (β-elimination): The removal of two halogen atoms from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond. provectusenvironmental.com

The rate and pathway of these reactions are highly dependent on the specific chlorinated compound and the environmental conditions. core.ac.ukacs.org

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. For chlorinated hydrocarbons, this can occur through direct photolysis or be enhanced by photosensitizing substances (photocatalysis).

Direct photolysis occurs when a molecule absorbs photons, leading to the cleavage of chemical bonds, such as the carbon-chlorine bond. The photodegradation rates of chlorinated hydrocarbons are significantly influenced by the presence of dissolved oxygen. nih.govresearchgate.net In the absence of dissolved oxygen, degradation rates for many chlorinated hydrocarbons are elevated. nih.govresearchgate.net This is because dissolved oxygen can act as a "scavenger" that reduces the UV light intensity available for the reaction. nih.govresearchgate.net

Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), has proven effective for the degradation of various chlorinated organic compounds. eeer.org This process generates highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize and break down the contaminants. mdpi.com

Table 2: Factors Influencing Photodegradation of Chlorinated Hydrocarbons

Biotic Degradation Pathways

Biotic degradation relies on the metabolic activities of microorganisms to transform or mineralize contaminants. For halogenated hydrocarbons, this is a critical pathway for environmental remediation.

Microorganisms have evolved various strategies to utilize halogenated compounds as part of their metabolic processes. The most significant process for highly chlorinated compounds like this compound in anaerobic environments is reductive dechlorination. wikipedia.orgepa.gov

In a process known as "organohalide respiration" or "halorespiration," certain anaerobic bacteria use chlorinated compounds as terminal electron acceptors in their respiratory chain to generate energy. wikipedia.org This leads to the sequential removal of chlorine atoms. epa.gov

Key Microorganisms: Specialized bacteria, such as those from the genera Dehalococcoides and Dehalobacter, are known to carry out these transformations. wikipedia.org Dehalococcoides species are notable for their ability to completely dechlorinate tetrachloroethene (PCE) and trichloroethene (TCE) to the non-toxic product ethene. wikipedia.org

Cometabolism: In some cases, degradation occurs via cometabolism, where the transformation of the chlorinated compound is an incidental result of an enzyme produced by the microorganism for another purpose. This process does not provide energy or carbon for the microbe. epa.gov Under anaerobic conditions, methanogens and acetogens can cometabolically degrade some chlorinated methanes. microbe.com

The rate of microbial reductive dechlorination generally decreases as the number of chlorine atoms on the molecule decreases, which can sometimes lead to the accumulation of less-chlorinated and potentially more toxic intermediates. epa.gov

The microbial degradation of halogenated compounds is mediated by specific enzymes called dehalogenases. nih.govacs.org These enzymes catalyze the cleavage of carbon-halogen bonds and are diverse in their mechanisms and substrate specificities. nih.govacs.org Dehalogenating enzymes utilize numerous mechanistic strategies, including oxidation, reduction, and substitution. nih.govacs.org

Major classes of dehalogenating enzymes include:

Reductive Dehalogenases: These are key enzymes in organohalide respiration. They are often membrane-associated and contain a corrinoid (vitamin B₁₂) cofactor at their active site. wikipedia.org They catalyze the removal of a halogen and its replacement with hydrogen.

Haloalkane Dehalogenases: These enzymes act via a hydrolytic mechanism, replacing a halogen atom on an alkane with a hydroxyl group from a water molecule.

Oxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the substrate, which can initiate the degradation process and destabilize the carbon-halogen bond, leading to its eventual cleavage.

The efficacy of these enzymes depends on the structure of the chlorinated hydrocarbon. While a vast number of dehalogenating biocatalysts have been described for anthropogenic compounds, the specific enzymes capable of degrading this compound have not been extensively characterized. nih.gov

Table 3: Classes of Dehalogenase Enzymes

Influence of Environmental Conditions on Biodegradation Rates

The biodegradation of chlorinated alkanes, a class of compounds to which this compound belongs, is significantly influenced by various environmental conditions. Due to a lack of specific data for this compound, the following information is based on studies of related short-chain chlorinated alkanes (SCCAs). These factors can affect both the rate and the extent of degradation by microbial populations. Key environmental parameters include the presence of specific microbial communities, temperature, pH, and the availability of nutrients and electron acceptors.

Microbial Presence and Acclimation: The presence of microorganisms capable of degrading chlorinated hydrocarbons is a primary prerequisite for biodegradation. Often, these microbes require a period of acclimation to the contaminant before they can efficiently break it down. The rate of biodegradation can be significantly enhanced in environments where microbial communities have been previously exposed to similar pollutants.

Temperature and pH: Temperature and pH play a crucial role in microbial activity and enzymatic reactions. Generally, an increase in temperature can lead to higher rates of biodegradation, up to an optimal point beyond which microbial activity may decline. nih.gov Similarly, the pH of the soil and water can affect the solubility of the compound and the function of microbial enzymes responsible for degradation. For instance, the reductive dehalogenation of some SCCAs by nanoscale zero-valent iron, an abiotic process that can be influenced by microbial activity, has been shown to increase with decreasing solution pH. nih.gov

Co-contaminants and Inhibitors: The presence of other organic compounds or heavy metals can either enhance or inhibit the biodegradation of chlorinated alkanes. Some compounds can serve as co-metabolites, supporting the growth of degrading microorganisms, while others can be toxic and inhibit microbial activity.

Influence of Environmental Factors on SCCA Dechlorination

| Environmental Factor | Influence on Dechlorination Rate | Observations from Studies on SCCAs |

| pH | Rate increases with decreased pH | Studies on reductive dehalogenation by nanoscale zero-valent iron showed this trend. nih.gov |

| Temperature | Rate increases with increasing temperature (up to an optimum) | Increased temperature generally enhances microbial and chemical reaction rates. nih.govnih.gov |

| Oxygen | Reductive dechlorination is favored in anaerobic conditions | The absence of oxygen promotes the use of chlorinated compounds as electron acceptors. nih.govnih.gov |

| Humic Acid | Can enhance or inhibit dechlorination | The reduction of some SCCAs was accelerated with increasing humic acid up to a certain concentration, and then inhibited. nih.gov |

Environmental Persistence and Mobility Studies (focused on chemical transformations)

The environmental persistence and mobility of this compound, like other chlorinated hydrocarbons, are governed by its chemical structure and the environmental conditions it encounters. Due to the limited specific data for this compound, the discussion below is based on the known behavior of short-chain chlorinated alkanes (SCCAs).

Persistence: Chlorinated hydrocarbons are known for their persistence in the environment, largely due to the strength of the carbon-chlorine bond, which is resistant to cleavage. usgs.gov The persistence of these compounds can lead to their long-term presence in soil and water systems. The half-lives of some persistent chlorinated hydrocarbons can be on the order of years, and for some, even decades or centuries. usgs.gov The structure of the molecule, including the number and position of chlorine atoms, significantly influences its susceptibility to degradation.

Chemical Transformations: The primary chemical transformations that chlorinated alkanes undergo in the environment are abiotic and biotic degradation processes.

Abiotic Degradation: These processes include hydrolysis and reductive dechlorination by minerals. Hydrolysis, the reaction with water, is generally a slow process for chlorinated alkanes. Reductive dechlorination can be facilitated by naturally occurring iron-containing minerals, such as magnetite and iron sulfides, under anoxic conditions. ehs-support.comcloudfront.net The presence of zero-valent iron (ZVI) has also been shown to effectively dechlorinate SCCAs. nih.gov Abiotic degradation can be a significant pathway, particularly at sites where microbial activity is limited. cloudfront.net

Biotic Degradation: As discussed in the previous section, microorganisms can degrade chlorinated alkanes through processes like reductive dechlorination under anaerobic conditions. nih.govnih.gov This process involves the sequential removal of chlorine atoms.

Mobility: The mobility of a chemical in the environment refers to its ability to move through soil and partition into different environmental compartments like water and air. The mobility of chlorinated alkanes is influenced by their water solubility, vapor pressure, and tendency to adsorb to soil organic matter.

Leaching to Groundwater: Compounds with lower adsorption to soil and higher water solubility are more likely to leach from the soil into groundwater. SCCAs generally have low water solubility, but their presence in groundwater has been documented, indicating that leaching can occur. rsc.orgnih.gov

Volatilization: Chlorinated hydrocarbons with higher vapor pressures can volatilize from soil and water surfaces into the atmosphere, contributing to their long-range transport. researchgate.net

Sorption to Soil and Sediment: Chlorinated alkanes tend to adsorb to organic matter in soil and sediment. This process can reduce their mobility but also create a long-term reservoir of the contaminant in the solid phase. rsc.orgnih.gov

Factors Influencing Persistence and Mobility of SCCAs

| Property | Influence on Environmental Fate | General Observations for SCCAs |

| Water Solubility | Higher solubility can increase mobility in water. | SCCAs generally have low water solubility. nih.gov |

| Vapor Pressure | Higher vapor pressure increases potential for volatilization and atmospheric transport. | SCCAs have higher vapor pressure compared to longer-chain chlorinated paraffins. researchgate.net |

| Adsorption to Organic Carbon (Koc) | Higher Koc values indicate stronger binding to soil and sediment, reducing mobility. | SCCAs tend to adsorb to soil and sediment. rsc.orgnih.gov |

| Resistance to Degradation | High resistance leads to greater persistence. | The carbon-chlorine bond is strong, making them generally persistent. usgs.gov |

Advanced Analytical Detection and Quantification Methods for 1,1,3,3 Tetrachloropentane

Chromatographic Techniques for Separation

Chromatography is the cornerstone for the separation and analysis of 1,1,3,3-tetrachloropentane from complex mixtures. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary resolution and identification capabilities.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds. For volatile chlorinated hydrocarbons, GC-ECD can achieve very low detection limits, often in the nanogram per liter range. rsc.org This makes it particularly suitable for environmental monitoring where trace levels of contamination are expected. While highly sensitive, the ECD is not as selective as a mass spectrometer and can be prone to interferences from other electron-capturing compounds present in the sample matrix. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer offers superior selectivity and definitive identification of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This "fingerprint" allows for unambiguous identification even in complex matrices. For enhanced sensitivity with chlorinated compounds, techniques like negative chemical ionization (NCI) can be employed, which can significantly increase the signal for these molecules. nih.gov In some cases, high-resolution mass spectrometry (HRMS) may be used to further distinguish the target analyte from interfering compounds with the same nominal mass. nih.gov

| Parameter | Gas Chromatography-Electron Capture Detector (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Detects compounds that capture electrons, particularly halogenated compounds. | Separates compounds by GC and identifies them based on their mass-to-charge ratio and fragmentation pattern. |

| Selectivity | Selective for electrophilic compounds. | Highly selective, provides structural information. |

| Sensitivity | Very high for halogenated compounds. | Good to excellent, can be enhanced with specific ionization techniques (e.g., NCI). |

| Identification | Based on retention time, may require confirmation. | Definitive identification based on mass spectrum. |

Table 1: Comparison of GC Detectors for this compound Analysis